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Compound of Interest

Compound Name: Diironnonacarbonyl!

Cat. No.: B12055905

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate metal carbonyl precursor is a critical decision in organometallic
synthesis and catalysis. Among the most common choices, diiron nonacarbonyl (Fez(CO)s) and
iron pentacarbonyl (Fe(CO)s) serve as primary sources for iron(0) complexes, yet their distinct
physical properties and reactivity profiles dictate their suitability for different applications. This
guide provides an objective comparison of their performance, supported by experimental data
and detailed protocols, to inform your synthetic strategies.

Core Properties and Handling

Iron pentacarbonyl is a toxic, volatile, straw-colored liquid, while diiron nonacarbonyl is an
orange, crystalline solid that is virtually insoluble in common organic solvents.[1][2][3] This
fundamental difference in phase and solubility significantly influences their handling and
reaction conditions. Fe(CO)s is often used in reactions that benefit from a soluble reagent and
can be easily removed by evaporation, but its volatility and toxicity pose significant handling
risks.[4] Conversely, Fe2(CO)q is less volatile, making it safer to handle, but its poor solubility
often necessitates reactions to be conducted in slurries, typically in solvents like
tetrahydrofuran (THF).[1][4]
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Iron Pentacarbonyl Diiron Nonacarbonyl
Property

(Fe(CO)s) (Fe2(CO)o9)
Formula Mass 195.90 g/mol 363.79 g/mol
Appearance Straw-colored liquid[2][5] Micaceous orange solid[1]

- ) Decomposes at 100 °C (373
Boiling Point 103 °C (376 K)[5]
K]
N Soluble in most organic Virtually insoluble in all

Solubility

solvents[3] common solvents[1][3]

_ Highly toxic, volatile, , _
Primary Hazard Toxic, flammable solid[1]
flammable[2][4][5]

Comparative Reactivity

The primary difference in reactivity stems from the mode of activation required to generate
coordinatively unsaturated and reactive iron carbonyl fragments, such as Fe(CO)4 and
Fe(CO)s.

Iron Pentacarbonyl (Fe(CO)s) is relatively inert thermally at room temperature but becomes
highly reactive upon UV irradiation.[6] Photolysis efficiently expels a carbonyl ligand to
generate the highly reactive 16-electron Fe(CO)a intermediate, which readily participates in
subsequent reactions like ligand substitution or oxidative addition.[6][7]

Diiron Nonacarbonyl (Fe2(CO)o) is considered a more reactive source of iron(0) under milder
thermal conditions.[1] Its utility arises from the facile cleavage of the Fe-Fe interaction and
dissociation in coordinating solvents like THF. It is proposed that small amounts of Fe2(CO)»
dissolve and dissociate to provide Fe(CO)s and a reactive, solvent-coordinated Fe(CO)a(THF)
species.[1][8] This makes Fe2(CO)9s an excellent thermal source of the "Fe(CO)4" fragment

without the need for photolysis.

// Nodes for Fe(CO)5 FeCO5 [label="Fe(CO)s\n(Liquid, Soluble)"]; FeCO4_photo [label="
[Fe(CO)4]\n(Highly Reactive Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Products_photo [label="Substitution/Addition\nProducts (e.g., Fe(CO)al)"];
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// Nodes for Fe2(CO)9 Fe2CO89 [label="Fe2(CO)s\n(Solid, Insoluble)"]; FeCO4_thermal
[label="Fe(CO)s(THF)\n(Reactive Intermediate)”, fillcolor="#34A853", fontcolor="#FFFFFF"];
Products_thermal [label="Substitution/Addition\nProducts (e.g., Fe(CO)4L)"];

// Edges FeCO5 -> FeCO4_photo [label="UV Photolysis (hv)\n- CO", color="#EA4335"];
FeCO4_photo -> Products_photo [label="+ Ligand (L)"];

Fe2CQ9 -> FeCO4_thermal [label="Thermal (A)\nin THF", color="#FBBC05"]; FeCO4 _thermal
-> Products_thermal [label="+ Ligand (L)"]; } caption: "Activation of Iron Carbonyls"

Key Synthetic Applications & Performance Data

Both reagents are precursors to a wide range of iron complexes, including those of the type
(L)Fe(CO)a and (diene)Fe(CO)s. However, the choice of reagent and conditions can
significantly impact yield and selectivity.

Synthesis of (Diene)Fe(CO)s Complexes

This reaction is a cornerstone of iron carbonyl chemistry. Fe(CO)s typically requires thermal or
photochemical activation to react with dienes, while Fez2(CO)9 often proceeds under milder
thermal conditions. For example, the synthesis of (benzylideneacetone)Fe(CO)s, a valuable
source of the Fe(CO)s fragment, is readily accomplished with Fe2(CO)o.[1]

Reaction Reagent Conditions Yield Reference

Cyclohexadiene

140 °C, sealed Organometallic
- Fe(CO)s ~75%
tube Syntheses, Vol. 1
(CsHs)Fe(CO)s
Cyclohexadiene
40-50 °C,
- Fez(CO)s ~60% 9]
Benzene

(CsHs)Fe(CO)3

Benzylideneacet
one — Fez2(CO)9 40 °C, Benzene 92%
(bda)Fe(CO)s

Organometallic

Syntheses, Vol. 3

Ligand Substitution Reactions
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Substitution of CO ligands with phosphines, isocyanides, or other Lewis bases is a common
transformation. Photolysis is the preferred method for monosubstitution of Fe(CO)s. In contrast,
Fe2(CO)o in THF provides a thermal route to the same products.

Reaction Reagent Conditions Product Yield Reference
J.
uv
Fe(CO)s + ) o Fe(CO)a(PPh Organomet.
Fe(CO)s irradiation, >90%
PPhs 3) Chem. 1974,
Hexane
64(2), 271
Fe(CO)s + Fe(CO)4(PPh _
Fe2(CO)s THF, 25 °C High [1]
PPhs 3)
Oxidative Addition

Fe2(CO)s is often preferred for oxidative addition reactions that require mild conditions, such as
the reaction with allyl bromide to form mt-allyl iron complexes.[1]

Reaction Reagent Conditions Product Yield Reference
3-
) " Inorg. Synth.
Allyl Bromide  Fe2(CO)s THF, RT CsHs)Fe(CO) ~70%
B 1982, 21, 34
3br

Experimental Protocols
Protocol 1: Synthesis of
(Benzylideneacetone)tricarbonyliron(0) using Fe2(CO)9

This procedure details the preparation of a key Fe(CO)s transfer agent.
Materials:
 Diiron nonacarbonyl (Fe2(CO)o)

e Benzylideneacetone
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e Anhydrous benzene (or toluene as a safer alternative)
e Standard Schlenk line and glassware

e Inert atmosphere (Nitrogen or Argon)

Procedure:

 In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine diiron
nonacarbonyl (10.0 g, 27.5 mmol) and benzylideneacetone (5.0 g, 34.2 mmol).

o Under a positive pressure of inert gas, add 50 mL of anhydrous benzene.

e Warm the resulting slurry to 40-45 °C with stirring. The reaction progress is indicated by the
consumption of the orange Fez(CO)9 solid and the formation of a deep red solution. Carbon
monoxide evolution will be observed.

e Maintain the temperature for 4-6 hours until the reaction is complete (TLC or IR
spectroscopy can be used to monitor).

» Allow the reaction mixture to cool to room temperature. Filter the solution through a pad of
Celite under an inert atmosphere to remove any insoluble byproducts.

» Remove the solvent from the filtrate under reduced pressure to yield a red crystalline solid.

e Recrystallize the solid from hexane or pentane at -20 °C to obtain pure
(benzylideneacetone)tricarbonyliron(0).

/l Nodes Start [label="Combine Fez(CO)s\nand Benzylideneacetone\nin Schlenk Flask"];
AddSolvent [label="Add Anhydrous\nBenzene under N2"]; Heat [label="Heat to 40-45 °C\n(4-6
hours)", fillcolor="#FBBCO05", fontcolor="#202124"]; Cool [label="Cool to\nRoom Temperature"];
Filter [label="Filter through\nCelite under N2"]; Evaporate [label="Solvent Removal\n(Reduced
Pressure)"]; Recrystallize [label="Recrystallize\nfrom Hexane"]; Product [label="Pure
(bda)Fe(CO)s\nProduct”, shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

/l Edges Start -> AddSolvent; AddSolvent -> Heat; Heat -> Cool; Cool -> Filter; Filter ->
Evaporate; Evaporate -> Recrystallize; Recrystallize -> Product; } caption: "Synthesis of
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(bda)Fe(CO)s"

Protocol 2: Photochemical Synthesis of
(Cyclobutadiene)tricarbonyliron(0) using Fe(CO)s

This classic synthesis illustrates the use of photochemical activation of Fe(CO)s to trap an
unstable molecule.

Materials:

Iron pentacarbonyl (Fe(CO)s)

cis-3,4-Dichlorocyclobutene

Anhydrous pentane

Photochemical reactor with a high-pressure mercury lamp and Pyrex filter

Standard Schlenk line and glassware

Inert atmosphere (Nitrogen or Argon)
Procedure:

o Caution: Iron pentacarbonyl is highly toxic and should be handled in a well-ventilated fume
hood.

» In a Pyrex reaction vessel suitable for photolysis, dissolve cis-3,4-dichlorocyclobutene (5.0 g,
40.7 mmol) in 200 mL of anhydrous pentane.

e Add iron pentacarbonyl (15.9 g, 81.3 mmol) to the solution.

» While stirring and maintaining a slow stream of inert gas, irradiate the solution with a high-
pressure mercury lamp. The reaction temperature should be maintained at or below 25 °C
using a cooling bath.

o The reaction progress can be monitored by the disappearance of the starting materials (GC
analysis). Irradiation is typically continued for 8-12 hours.
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Upon completion, stop the irradiation and allow any precipitated iron chlorides to settle.

Filter the solution under an inert atmosphere.

Carefully remove the solvent and excess Fe(CO)s under reduced pressure. The product,
(cyclobutadiene)tricarbonyliron(0), is a pale yellow solid.

The crude product can be purified by sublimation or chromatography on silica gel.

Conclusion

Both diiron nonacarbonyl and iron pentacarbonyl are indispensable reagents in synthetic
chemistry.

 Iron Pentacarbonyl (Fe(CO)s) is the reagent of choice for photochemical reactions and when
a soluble source of iron(0) is required. Its primary drawback is its high toxicity and volatility.

 Diiron Nonacarbonyl (Fez(CO)s) serves as an excellent thermal source of reactive iron
carbonyl fragments under mild conditions, avoiding the need for specialized photochemical
equipment. Its insolubility is its main limitation, often requiring reactions to be run as slurries.

The selection between these two reagents should be based on the desired reaction conditions
(thermal vs. photochemical), the solubility requirements of the substrate, and laboratory safety
considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12055905#diiron-nonacarbonyl-vs-iron-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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